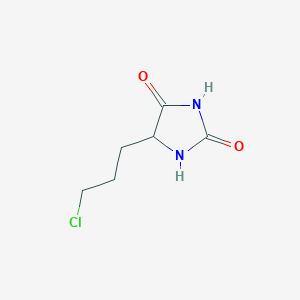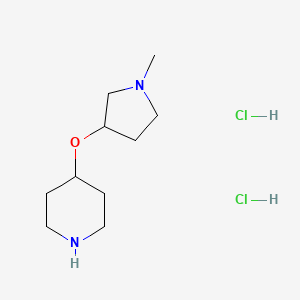
4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is known for its unique structure, which includes a piperidine ring and a pyrrolidine ring connected by an ether linkage. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride typically involves the reaction of 4-hydroxypiperidine with 1-methyl-3-chloropyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the piperidine attacks the chloropyrrolidine, forming the ether linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and thiolates can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines .
Applications De Recherche Scientifique
4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((1-Methylpyrrolidin-3-yl)oxy)piperidine
- 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine
Uniqueness
4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .
Propriétés
Formule moléculaire |
C10H22Cl2N2O |
|---|---|
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
4-(1-methylpyrrolidin-3-yl)oxypiperidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12-7-4-10(8-12)13-9-2-5-11-6-3-9;;/h9-11H,2-8H2,1H3;2*1H |
Clé InChI |
OKGQCSSDGFDETD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)OC2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
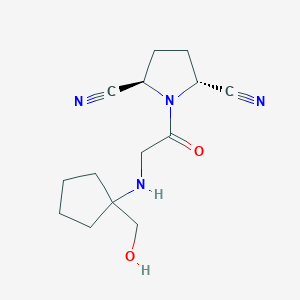
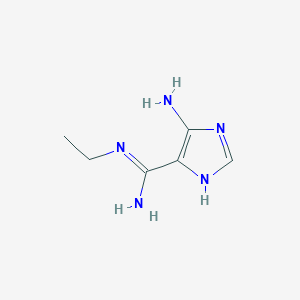



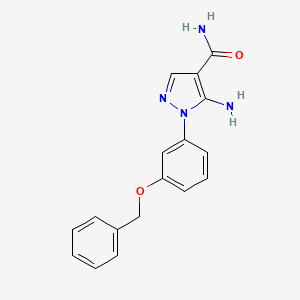
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

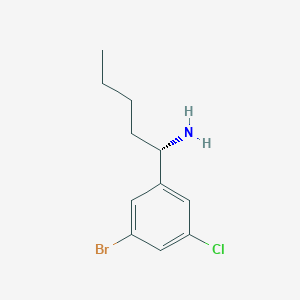
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
